6-Bromo-3-(hydroxyiminomethyl)chromen-4-one
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Overview
Description
6-Bromo-3-(hydroxyiminomethyl)chromen-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(hydroxyiminomethyl)chromen-4-one typically involves the bromination of 3-(hydroxyiminomethyl)chromen-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used for bromination include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(hydroxyiminomethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-(hydroxyiminomethyl)chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(hydroxyiminomethyl)chromen-4-one involves its interaction with specific molecular targets. The bromine atom and hydroxyiminomethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-4H-chromen-4-one
- 6-Bromo-3-(hydroxymethyl)-4H-chromen-4-one
- 3-Bromo-6-methoxychroman-4-one
Uniqueness
6-Bromo-3-(hydroxyiminomethyl)chromen-4-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
6-bromo-3-(hydroxyiminomethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOYDSXGPUZKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359012 |
Source
|
Record name | AC1LIHWI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72164-98-8 |
Source
|
Record name | AC1LIHWI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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